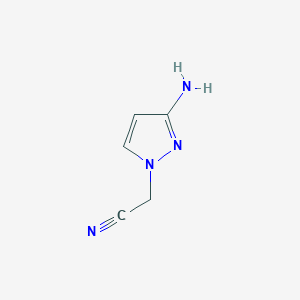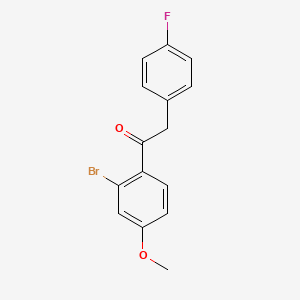
2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene
Overview
Description
2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene is an organic compound with the molecular formula C9H10BrFO. It is characterized by a benzene ring substituted with a bromo group at the 2-position, a fluoro group at the 4-position, and an isopropoxymethyl group at the 1-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene typically involves the following steps:
Bromination: : Starting with 4-fluorotoluene, bromination at the 2-position is achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Fluorination: : The 4-position of the benzene ring is fluorinated using a fluorinating agent like hydrogen fluoride (HF) or xenon difluoride (XeF2).
Isopropoxymethylation: : The final step involves the introduction of the isopropoxymethyl group at the 1-position. This can be done using isopropyl chloride (CH3)2CHCl and a base such as potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can help in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the existing substituents.
Common Reagents and Conditions
Oxidation: : KMnO4, CrO2Cl2, in acidic or neutral conditions.
Reduction: : LiAlH4, H2 with Pd/C catalyst, in anhydrous ether or THF.
Substitution: : Various electrophiles, such as nitronium ion (NO2+), in the presence of a Lewis acid catalyst like AlCl3.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of corresponding alcohols or amines.
Substitution: : Formation of nitrobenzene derivatives or other substituted benzene compounds.
Scientific Research Applications
2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene is utilized in various scientific research fields:
Chemistry: : It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: : It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene exerts its effects involves its interaction with molecular targets and pathways. For example, in medicinal applications, it may inhibit specific enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the context of its use and the specific biological system involved.
Comparison with Similar Compounds
2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene is similar to other halogenated benzene derivatives, such as 2-bromo-4-fluorotoluene and 2-bromo-4-fluoroanisole its unique combination of substituents provides distinct chemical and biological properties
Similar Compounds
2-Bromo-4-fluorotoluene
2-Bromo-4-fluoroanisole
1-Bromo-4-fluoro-2-isopropoxybenzene
Properties
IUPAC Name |
2-bromo-4-fluoro-1-(propan-2-yloxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)13-6-8-3-4-9(12)5-10(8)11/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYXEDYOQBGZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1526747.png)




![7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B1526757.png)





![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)

